3-[(Oxan-4-yloxy)methoxy]azetidine 3-[(Oxan-4-yloxy)methoxy]azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269059
InChI: InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

3-[(Oxan-4-yloxy)methoxy]azetidine

CAS No.:

Cat. No.: VC18269059

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(Oxan-4-yloxy)methoxy]azetidine -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name 3-(oxan-4-yloxymethoxy)azetidine
Standard InChI InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2
Standard InChI Key AHSVMKUNMFNSFD-UHFFFAOYSA-N
Canonical SMILES C1COCCC1OCOC2CNC2

Introduction

Chemical Identity and Structural Features

3-[(Oxan-4-yloxy)methoxy]azetidine (IUPAC name: 3-[(oxan-4-yloxy)methoxy]azetidine) belongs to the class of N-substituted azetidines, a family of small-ring amines with significant pharmacological potential. Its molecular formula is C₉H₁₇NO₃, yielding a molecular weight of 187.24 g/mol. The compound’s structure comprises:

  • A four-membered azetidine ring (C₃H₆N) with a nitrogen atom at position 1.

  • A methoxy group (-OCH₂-) attached to the azetidine ring at position 3.

  • A tetrahydropyran (oxan) ring linked via an ether bond to the methoxy group, with the oxygen atom at position 4 of the oxan ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
Hydrogen Bond Donors1 (azetidine NH)
Hydrogen Bond Acceptors3 (two ether O, one amine N)
Rotatable Bond Count4

The tetrahydropyran moiety introduces stereoelectronic effects that influence the compound’s solubility and conformational flexibility. Computational models of analogous structures, such as 3-(Oxolan-3-ylmethoxy)azetidine (PubChem CID: 58938769) , suggest that the oxan ring’s chair conformation stabilizes the molecule through minimized steric strain, while the azetidine ring adopts a puckered geometry to alleviate angle strain .

Synthesis and Structural Optimization

The synthesis of 3-[(Oxan-4-yloxy)methoxy]azetidine likely follows modular etherification strategies employed for similar azetidine derivatives. A plausible route involves:

  • Protection of Azetidine: The azetidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Alkylation Reaction: Reaction of 3-hydroxyazetidine with a methoxy-containing oxan-4-yl derivative (e.g., 4-chloromethyloxane) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.

  • Deprotection: Removal of the Boc group via acidolysis (e.g., HCl in dioxane) yields the final product.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsIntermediate
1Boc₂O, DMAP, CH₂Cl₂, rt, 12hBoc-protected 3-hydroxyazetidine
24-(Chloromethyl)oxane, K₂CO₃, DMF, 60°CBoc-protected target intermediate
34M HCl in dioxane, 0°C, 2h3-[(Oxan-4-yloxy)methoxy]azetidine

This methodology aligns with patented approaches for N-substituted azetidines, which emphasize the versatility of azetidine as a scaffold for introducing diverse functional groups . Challenges in synthesis include managing the azetidine ring’s strain during functionalization and ensuring regioselectivity at the 3-position.

Physicochemical and Computational Properties

While experimental data on this compound’s properties are sparse, density functional theory (DFT) calculations on analogous structures provide predictive insights:

Frontier Molecular Orbital (FMO) Analysis

For the related compound TRX-01 (an oxazine-linked pyrimidine), HOMO-LUMO gaps of ~5.053 eV were reported, indicating high kinetic stability . Extrapolating these findings, 3-[(Oxan-4-yloxy)methoxy]azetidine likely exhibits a HOMO localized on the azetidine nitrogen and a LUMO distributed across the oxan ring’s oxygen atoms, resulting in a moderate energy gap (~4–5 eV). This suggests balanced reactivity suitable for interactions with biological targets without excessive instability.

Solubility and Partition Coefficients

The compound’s LogP (octanol-water partition coefficient) is estimated at 0.8–1.2, indicating moderate lipophilicity. This arises from the oxan ring’s polarity counteracting the azetidine’s hydrophobic character. Aqueous solubility is projected to be ~50–100 mg/mL due to hydrogen-bonding capacity from the ether and amine groups.

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